2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-24(21,14-4-5-16-17(11-14)23-10-9-22-16)19-8-6-13(12-19)15-3-1-2-7-18-15/h1-5,7,11,13H,6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFIORSCLAGVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate . This intermediate is further reacted with pyrrolidine and pyridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Several studies have indicated that compounds containing the dihydrobenzo[dioxin] structure exhibit anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A notable study highlighted the synthesis of related compounds that demonstrated selective inhibition of carbonic anhydrases, which are implicated in tumor progression and metastasis .
- Neuropathic Pain Management :
- Antimicrobial Properties :
Biological Activities
The biological activities of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor growth and induces apoptosis in cancer cells |
| Analgesic | Reduces pain sensation in neuropathic models |
| Antimicrobial | Exhibits activity against bacterial strains |
| Enzyme Inhibition | Modulates carbonic anhydrases involved in cancer progression |
Synthetic Methodologies
The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multi-step procedures that include:
- Formation of Sulfonamide Linkage : The reaction between sulfonyl chlorides and amines (such as pyrrolidines) under basic conditions.
- Pyridine Ring Formation : Utilizing nucleophilic substitutions or cyclization reactions to construct the pyridine moiety.
- Purification and Characterization : Employing techniques such as chromatography for purification and NMR or mass spectrometry for characterization.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Neuropathic Pain :
Mechanism of Action
The mechanism of action of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
- Structural Differences : Replaces the pyrrolidine-sulfonyl-pyridine system with a piperazine-linked indane core.
- Functional Impact : S 18126 is a potent dopamine D4 receptor antagonist, whereas the target compound’s activity remains uncharacterized in the provided evidence. The indane and piperazine groups in S 18126 may enhance steric bulk and receptor selectivity compared to the smaller pyrrolidine-pyridine system .
- Pharmacological Data: Property S 18126 Target Compound Receptor Affinity (Ki) D4: 0.3 nM; D2: >10,000 nM Not reported Selectivity >3,000-fold for D4 over D2 Unknown
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine
- Structural Differences : Lacks the sulfonylated pyrrolidine moiety, retaining only the benzodioxin-pyridine backbone.
- This analog is primarily used as a synthetic intermediate .
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Structural Differences : Incorporates a methyl-oxopyridine-carbonitrile group instead of the pyrrolidine-sulfonyl-pyridine system.
- Functional Impact : The electron-withdrawing nitrile and ketone groups may alter electronic properties, reducing basicity compared to the target compound’s pyridine. Such derivatives are often explored as kinase inhibitors or antimicrobial agents .
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
- Structural Differences : Contains a pyrrolidine-benzodioxin system without the sulfonyl or pyridine substituents.
- This compound is typically a precursor in synthesizing more complex derivatives like the target molecule .
Key Research Findings and Trends
Benzodioxin Motif : Common across all analogs, this group is critical for aromatic stacking interactions in receptor binding .
Sulfonyl vs. Piperazine/Pyrrolidine : Sulfonyl groups (target compound) enhance polarity and metabolic stability compared to piperazine (S 18126) or plain pyrrolidine ( analogs) .
Biological Activity
The compound 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring linked to a pyrrolidine moiety, which is further substituted with a sulfonyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin structure. This unique arrangement contributes to its biological properties.
Molecular Formula
- C : 18
- H : 18
- N : 4
- O : 3
- S : 2
Molecular Weight
- Molecular Weight : 402.49 g/mol
Research indicates that compounds similar to 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine may interact with various biological targets:
- Ion Channel Modulation : The compound acts as an inhibitor that binds to ion channels, influencing cellular excitability and signaling pathways .
- Antitumor Activity : Similar derivatives have shown promise in inhibiting key oncogenic pathways, particularly those involving BRAF and EGFR kinases .
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .
Biological Activity Overview
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that derivatives exhibited significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced therapeutic efficacy, suggesting a potential for use in combination therapies against resistant cancer types .
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of similar sulfonamide derivatives. The study demonstrated that these compounds effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Q & A
Q. How can researchers design experiments to validate hypotheses derived from conflicting literature?
- Methodological Answer :
- Hypothesis-driven design : Formulate testable predictions (e.g., "Compound X inhibits Kinase Y via ATP-competitive binding") and design kinase assays with ATP titration .
- Negative controls : Include known inhibitors/agonists to benchmark activity and rule out assay artifacts .
- Blinded analysis : Mask sample identities during data collection to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
